molecular formula C8H10N4 B13001003 N-Ethylimidazo[1,2-b]pyridazin-6-amine

N-Ethylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B13001003
M. Wt: 162.19 g/mol
InChI Key: HSGPNGUVHFZRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylimidazo[1,2-b]pyridazin-6-amine is a chemical compound based on the imidazo[1,2-b]pyridazine scaffold, a structure recognized in medicinal chemistry for its privileged status and broad range of biological activities . This bicyclic system's relatively easy accessibility and excellent physicochemical properties make it a versatile building block for drug discovery and biochemical research . The core imidazo[1,2-b]pyridazine structure is a known pharmacophore in kinase inhibition. Related derivatives have been developed as potent inhibitors for various kinase targets, including Tropomyosin Receptor Kinases (TRK), Calcium-Dependent Protein Kinase 1 (PfCDPK1) for antimalarial research, and Tyk2 JH2 . The 6-amine position is a critical site for structure-activity relationship (SAR) studies, allowing researchers to fine-tune potency, selectivity, and metabolic stability . While the specific research applications and binding affinity for the N-Ethyl derivative require further experimental characterization, its structure suggests significant potential for use in hit-to-lead optimization campaigns. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-ethylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C8H10N4/c1-2-9-7-3-4-8-10-5-6-12(8)11-7/h3-6H,2H2,1H3,(H,9,11)

InChI Key

HSGPNGUVHFZRHR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN2C=CN=C2C=C1

Origin of Product

United States

Synthetic Methodologies for N Ethylimidazo 1,2 B Pyridazin 6 Amine and Advanced Imidazo 1,2 B Pyridazine Derivatives

Foundational Synthetic Routes to the Imidazo[1,2-b]pyridazine (B131497) Nucleus

The synthesis of the imidazo[1,2-b]pyridazine bicyclic system, the foundational structure of N-Ethylimidazo[1,2-b]pyridazin-6-amine, is primarily achieved through well-established cyclization and condensation reactions. researchgate.net These methods provide a reliable platform for creating the core scaffold, which can then be further modified.

Cyclization Reactions for Core Imidazo[1,2-b]pyridazine Formation

Cyclization reactions are a cornerstone in the synthesis of the imidazo[1,2-b]pyridazine nucleus. A notable method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which involves the combination of an aminoazine, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net This reaction is typically catalyzed by acid and proceeds through the formation of an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by a 1,3-hydrogen shift to yield the final bicyclic product. beilstein-journals.org

Recent developments have also highlighted the use of transition-metal-catalyzed reactions to form the imidazo[1,2-b]pyridazine scaffold. researchgate.net For instance, palladium-catalyzed intramolecular C-H amination has been employed in ring-forming reactions to generate heterocyclic products. researchgate.net One such strategy involves the auto-tandem palladium-catalyzed amination of a halo-iodopyridine with an aminopyridazine, where an intermolecular Buchwald-Hartwig amination is followed by an intramolecular N-arylation to construct the fused ring system. researchgate.net

Condensation Reactions Involving Heterocyclic Amines and α-Haloketones

The most traditional and widely used method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. researchgate.netnih.govbio-conferences.org This reaction, often referred to as the Tschitschibabin reaction, is a straightforward approach to forming the imidazole (B134444) ring fused to the pyridazine (B1198779) core. bio-conferences.org

The process involves the initial alkylation of the most nucleophilic ring nitrogen of the 3-aminopyridazine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine. nih.gov The reaction is typically carried out under mild basic conditions, using a base such as sodium bicarbonate. nih.gov The success of this method is often enhanced by the presence of a halogen on the pyridazine ring, which influences the nucleophilicity of the ring nitrogens and facilitates the desired cyclization pathway. nih.gov

Strategic Functionalization of the Imidazo[1,2-b]pyridazine Scaffold

Once the imidazo[1,2-b]pyridazine nucleus is formed, strategic functionalization at various positions is crucial for creating derivatives like this compound. This is largely accomplished through modern synthetic techniques, including transition-metal-catalyzed cross-coupling and direct C-H activation. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Methodologies

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net These methods allow for the introduction of a wide array of substituents by forming new carbon-carbon and carbon-heteroatom bonds.

A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to the imidazo[1,2-b]pyridazine system, enabling the introduction of diverse functional groups. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com It is a versatile method for creating carbon-carbon bonds and has been used for the arylation of imidazo-fused heterocycles. medjchem.com The catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org It is particularly useful for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine core. researchgate.net The reaction is valued for its mild conditions. wikipedia.org

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This method allows for the vinylation of the imidazo[1,2-b]pyridazine scaffold. The catalytic cycle consists of oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.org

Negishi Coupling : This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a powerful tool for forming C-C bonds and is noted for its high functional group tolerance and ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org

Kumada Coupling : As one of the earliest cross-coupling methods, the Kumada coupling uses a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It provides an economical route for forming carbon-carbon bonds, particularly for creating unsymmetrical biaryls. organic-chemistry.org

Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide. While less common due to the toxicity of tin reagents, it remains a useful method for forming C-C bonds and has been noted in reviews of imidazo[1,2-b]pyridazine functionalization. researchgate.net

Coupling ReactionNucleophileElectrophileTypical CatalystBond Formed
Suzuki-MiyauraOrganoboron CompoundOrganic Halide/TriflatePalladiumC-C (Aryl-Aryl, etc.)
SonogashiraTerminal AlkyneAryl/Vinyl HalidePalladium/CopperC(sp²)-C(sp)
HeckAlkeneUnsaturated HalidePalladiumC-C (Vinylation)
NegishiOrganozinc CompoundOrganic Halide/TriflatePalladium/NickelC-C
KumadaGrignard ReagentOrganic HalidePalladium/NickelC-C
StilleOrganotin CompoundOrganic HalidePalladiumC-C

C-H Activation for Regioselective Arylation, Benzylation, and Alkylation

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov For the imidazo[1,2-b]pyridazine system, palladium-catalyzed C-H activation has been developed for regioselective arylation, benzylation, and alkylation. researchgate.net These reactions typically target the C3 position of the imidazole ring, which is the most electronically rich and sterically accessible site. researchgate.net The development of regioselective C-H functionalization allows for the direct introduction of aryl, benzyl, and alkyl groups, providing efficient pathways to complex derivatives. researchgate.netresearchgate.net

N-Arylation Approaches for Amine Functionalities

The formation of a carbon-nitrogen (C-N) bond to an aromatic or heteroaromatic ring, known as N-arylation, is a fundamental transformation in organic synthesis. nih.gov These methods are critical for functionalizing the amine group on the imidazo[1,2-b]pyridazine core or for introducing amine functionalities onto an aryl halide precursor.

Historically, copper-mediated Ullmann-type conditions were used for N-arylation, but these often required harsh reaction conditions and stoichiometric amounts of copper. nih.gov Modern synthetic chemistry has largely shifted towards more efficient and versatile palladium-catalyzed methods, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple amines with aryl halides or triflates, offering broad substrate scope and high functional group tolerance. wikipedia.orgresearchgate.net The development of sterically hindered and electron-rich phosphine ligands has been instrumental in improving catalyst efficiency, allowing for the coupling of a wide array of amines, including primary and secondary amines, under milder conditions. wikipedia.orglibretexts.org

Recent advancements have also explored the use of other transition metals like copper and iron, often with the goal of developing more cost-effective and environmentally benign protocols. acs.org For instance, CuO-catalyzed N-arylation of nitrogen-containing heterocycles has been shown to be an efficient method. Transition-metal-free approaches, though less common, have also been developed, sometimes employing microwave irradiation to facilitate the coupling of amines with aryl halides. organic-chemistry.org

MethodCatalyst/ReagentKey FeaturesTypical Substrates
Buchwald-Hartwig AminationPalladium complexes with phosphine ligands (e.g., Xantphos, BINAP)High efficiency, broad substrate scope, mild conditions. wikipedia.orgresearchgate.netAryl halides/triflates and primary/secondary amines. wikipedia.org
Ullmann CondensationCopper (stoichiometric or catalytic)Traditional method, often requires high temperatures. nih.govAryl halides and amines/amides. nih.gov
Chan-Lam CouplingCopper acetateCouples amines with arylboronic acids at room temperature. organic-chemistry.orgArylboronic acids and amines, amides, imides. organic-chemistry.org
Iron-Catalyzed N-ArylationFe₂O₃ with L-prolineEnvironmentally benign, low cost. acs.orgAryl halides and various amines. acs.org

Specific Approaches for the Synthesis of this compound and Related Aminated Derivatives

The synthesis of the target compound, this compound, and related structures relies on methods that can efficiently construct the heterocyclic core and subsequently introduce the desired amine functionality.

The most direct method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the C-6 position of the imidazo[1,2-b]pyridazine ring. The starting material for this transformation is often 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044).

A highly efficient protocol for this C-6 amination has been developed, which involves treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a primary or secondary amine in the presence of cesium fluoride (B91410) (CsF) and a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) in dimethyl sulfoxide (B87167) (DMSO) at 100°C. researchgate.net This method provides the desired C-6 aminated products in consistently high yields (average 92%) and is compatible with a wide range of simple and functionalized alkylamines. researchgate.net This approach is significantly more cost-effective and uses less toxic fluoride reagents compared to previous methods. researchgate.net

The general reaction is as follows:

Table 1: C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with Various Amines researchgate.net
AmineProductIsolated Yield (%)
Propylamine3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine94
Butylamine3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine93
Benzylamine3-bromo-N-benzylimidazo[1,2-b]pyridazin-6-amine98
Pyrrolidine3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine95
Morpholine (B109124)4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine96

This optimized procedure demonstrates a robust pathway to introduce the N-ethylamino group by simply using ethylamine (B1201723) as the nucleophile under these established conditions.

One-pot syntheses, where sequential reactions are performed in a single reactor without isolating intermediate compounds, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of fused imidazo-heterocycles like imidazo[1,2-a]pyridines and can be adapted for the imidazo[1,2-b]pyridazine system. beilstein-journals.orgacs.orgnih.gov

For example, a mild and efficient one-pot, two-step protocol for the synthesis of imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with 2-arylacetaldehydes in the presence of N-iodosuccinimide (NIS). acs.org The proposed mechanism proceeds through the initial formation of an enamine, which then reacts with NIS, undergoes cyclization, and is finally deprotonated. acs.org A similar strategy could be envisioned for imidazo[1,2-b]pyridazines by starting with 3-aminopyridazine derivatives. Another reported one-pot sequence involves the reaction of 2-chloropyridines with 2H-azirines and triflic anhydride (B1165640) to generate 3-substituted imidazo[1,2-a]pyridines. acs.org These methodologies highlight the power of tandem reactions in rapidly assembling complex heterocyclic scaffolds. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools in synthetic chemistry. nih.govnih.gov For the synthesis of the imidazo[1,2-b]pyridazine scaffold, the Groebke-Blackburn-Bienaymé (GBB) reaction is particularly relevant. nih.govnih.govbeilstein-journals.org

The GBB reaction is a three-component reaction (3CR) that condenses an amino-azine (such as 3-aminopyridazine), an aldehyde, and an isocyanide to directly form the 3-amino-imidazo[1,2-b]pyridazine core structure. researchgate.netresearchgate.netresearchgate.net This reaction is often catalyzed by an acid, such as perchloric acid (HClO₄) or a Lewis acid like scandium triflate, and can be performed in various solvents, including green solvents like eucalyptol. nih.govresearchgate.net The GBB reaction offers a high degree of structural diversity, as each of the three components can be varied to produce a large library of compounds. mdpi.com

Other isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also instrumental in synthesizing complex, peptide-like molecules and diverse heterocycles. nih.govmdpi.comresearchgate.netresearchgate.net Occasionally, these reactions are used in tandem with the GBB reaction to build even more complex molecular architectures. beilstein-journals.org For instance, a product from a GBB reaction can be functionalized with a carboxylic acid group and then used as a component in a subsequent Ugi four-component reaction. beilstein-journals.org

Table 2: Key Multicomponent Reactions for Imidazoheterocycle Synthesis
ReactionComponentsProduct TypeKey Advantage
Groebke-Blackburn-Bienaymé (GBB)Amidine, Aldehyde, Isocyanide3-Amino-imidazo[1,2-x]azines. nih.govDirect, convergent synthesis of the core scaffold. beilstein-journals.org
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino-carboxamides. researchgate.netCreates high molecular complexity and peptide-like structures. nih.gov
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy-carboxamides. researchgate.netAtom-economical synthesis of functionalized amides. mdpi.com

Process Optimization and Impurity Identification in Scalable Synthesis of Imidazo[1,2-b]pyridazin-6-amine (B1313169) Analogs

The transition from laboratory-scale synthesis to large-scale production requires rigorous process optimization to ensure safety, cost-effectiveness, and high purity of the final product. For analogs of imidazo[1,2-b]pyridazin-6-amine, this involves optimizing reaction conditions and developing analytical methods to identify and control impurities.

Process optimization focuses on variables such as temperature, reaction time, solvent choice, and the stoichiometry of reagents and catalysts. For the C-6 amination step, for example, optimization led to the use of CsF as a promoter, which significantly improved yields compared to other methods and reduced the amount of toxic fluoride needed. researchgate.net Further optimization might involve screening different bases, catalysts, or solvents to improve the reaction rate or minimize side products.

Impurity identification is crucial for quality control. Potential impurities in the synthesis of this compound can originate from starting materials, intermediates, or side reactions. Common analytical techniques used for their detection and quantification include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential impurities could include:

Unreacted starting material (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine).

Products of incomplete reaction.

Over-alkylated or di-arylated byproducts.

Isomers formed from reaction at other sites on the heterocyclic ring.

Residual solvents and reagents.

A robust manufacturing process will have established limits for all known and potential impurities to ensure the final product meets the required quality standards.

Table 3: Potential Impurities and Analytical Detection Methods
Potential ImpurityPossible OriginAnalytical Method for Detection
3-bromo-6-chloroimidazo[1,2-b]pyridazineUnreacted starting materialHPLC, LC-MS
Imidazo[1,2-b]pyridazin-6-aminePotential de-ethylation byproductHPLC, LC-MS
Di-alkylated byproductsSide reaction with excess ethylating agentLC-MS, NMR
Positional IsomersNon-selective reactionNMR, HPLC (with reference standard)
Dimethyl sulfoxide (DMSO)Residual solventGC, NMR

Advanced Research on the Biological Activities of N Ethylimidazo 1,2 B Pyridazin 6 Amine and Analogs

Kinase Inhibitory Profiles of Imidazo[1,2-b]pyridazine (B131497) Derivatives

The imidazo[1,2-b]pyridazine core has been extensively utilized in the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in the pathogenesis of various diseases, most notably cancer. The following sections highlight the inhibitory activities of imidazo[1,2-b]pyridazine derivatives against several key kinases.

ROS1 and NTRK Kinase Inhibitory Activity, with Specific Reference to N-Ethylimidazo[1,2-b]pyridazin-6-amine as a Core Structure (e.g., in Taletrectinib)

The this compound structure is a cornerstone in the development of dual inhibitors of ROS1 (c-ros oncogene 1) and NTRK (neurotrophic tyrosine receptor kinase). Chromosomal rearrangements involving the ROS1 and NTRK genes are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).

A prime example of a potent inhibitor built around this core is Taletrectinib (also known as DS-6051b or AB-106). Taletrectinib is a next-generation, orally available inhibitor that targets ROS1 and the NTRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). nih.govnih.govnih.gov Its chemical structure incorporates the this compound backbone. rsc.orggoogle.com Research has demonstrated that Taletrectinib is a highly efficacious and selective inhibitor of both wild-type ROS1 and NTRK, as well as clinically relevant mutations that confer resistance to other inhibitors. google.com For instance, it has shown significant activity against the crizotinib-resistant ROS1 G2032R mutation. The ability of Taletrectinib to cross the blood-brain barrier is another critical feature, allowing it to target central nervous system (CNS) metastases. google.com

The development of Taletrectinib underscores the importance of the this compound scaffold in designing kinase inhibitors with desirable pharmacological properties. The inhibitory profile of Taletrectinib is summarized in the table below.

CompoundTarget KinaseInhibitory Activity (IC50)Cell Line/AssayReference
Taletrectinib (DS-6051b)ROS1 (wild-type)-In vitro and in vivo models
Taletrectinib (DS-6051b)ROS1 (G2032R mutant)-In vitro and in vivo models
Taletrectinib (DS-6051b)NTRK-In vitro and in vivo models nih.gov

Note: Specific IC50 values for Taletrectinib are not consistently reported across public-domain literature, but its potent activity is well-documented.

Cyclin-Dependent Kinase (CDK12/13) Inhibition in Related Imidazo[1,2-b]pyridazine Compounds

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are crucial regulators of transcription and have emerged as promising therapeutic targets in certain cancers, such as triple-negative breast cancer (TNBC). The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and selective inhibitors of CDK12/13.

Researchers have designed and synthesized novel imidazo[1,2-b]pyridazine-based covalent inhibitors that demonstrate significant inhibitory activity against CDK12 and CDK13. For example, one of the most potent compounds from a recent study, compound 24, exhibited IC50 values of 15.5 nM and 12.2 nM for CDK12 and CDK13, respectively. This compound was shown to form a covalent bond with Cys1039 of CDK12 and effectively suppressed the proliferation of TNBC cell lines.

Another study identified imidazo[1,2-b]pyridazine analogs as potent ATP-competitive inhibitors of CDK12 and as molecular glues that induce the degradation of Cyclin K, a key partner of CDK12. The inhibitory activities of representative imidazo[1,2-b]pyridazine-based CDK12/13 inhibitors are presented below.

CompoundTarget KinaseInhibitory Activity (IC50)Cell Line/AssayReference
Compound 24CDK1215.5 nMEnzymatic Assay
Compound 24CDK1312.2 nMEnzymatic Assay
Compound 24MDA-MB-231 (TNBC)5.0 nM (EC50)Cell Proliferation Assay
Compound 24MDA-MB-468 (TNBC)6.0 nM (EC50)Cell Proliferation Assay

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibition for Antimalarial Research

Malaria, caused by the parasite Plasmodium falciparum, remains a major global health challenge. The parasite possesses a family of calcium-dependent protein kinases (CDPKs) that are essential for its life cycle and are absent in humans, making them attractive drug targets. The imidazo[1,2-b]pyridazine scaffold has been identified as a potent inhibitor of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1).

High-throughput screening identified a series of imidazopyridazines as potent, ATP-competitive inhibitors of PfCDPK1. Subsequent structure-activity relationship (SAR) studies led to the optimization of these compounds, resulting in derivatives with high affinity for PfCDPK1, with IC50 values below 10 nM, and in vitro anti-parasitic EC50 values as low as 12 nM. However, further research has indicated that some of these compounds may also target other parasite kinases, such as cGMP-dependent protein kinase (PKG) and heat shock protein 90 (HSP90), suggesting multiple mechanisms of action.

The inhibitory data for selected imidazo[1,2-b]pyridazine-based PfCDPK1 inhibitors are shown in the table below.

CompoundTarget Kinase/OrganismInhibitory Activity (IC50/EC50)AssayReference
Imidazopyridazine AnalogPfCDPK1< 10 nM (IC50)Enzymatic Assay
Imidazopyridazine AnalogP. falciparum12 nM (EC50)In vitro parasite growth
Compound 2P. falciparum80 nM (EC50)In vitro parasite growth
Compound 6P. falciparum180 nM (EC50)In vitro parasite growth

Immune-Modulating Enzyme and Cytokine Production Inhibition

Beyond kinase inhibition, derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant activity in modulating the immune system. This includes the inhibition of key enzymes involved in immune tolerance and the suppression of pro-inflammatory cytokine production.

Indoleamine 2,3-Dioxygenase (hIDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. By depleting tryptophan and producing kynurenine (B1673888) metabolites, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune system. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

While much of the research has focused on imidazopyridine scaffolds, the closely related imidazo[1,2-b]pyridazine core is also being explored for its potential as an IDO1 inhibitor. The development of small-molecule inhibitors targeting IDO1 has led to the discovery of highly potent compounds. For instance, research into amide isosteres has led to the discovery of highly potent, imidazopyridine-containing IDO1 inhibitors. The structural similarities between these scaffolds suggest that imidazo[1,2-b]pyridazine derivatives could also be effective IDO1 inhibitors.

Compound ClassTarget EnzymeInhibitory Activity (IC50)NoteReference
Imidazopyridine AnalogshIDO1Potent inhibitionStructurally related to imidazo[1,2-b]pyridazines
Cinnabarinic acidIDO10.46 µMNatural product inhibitor
LysicamineIDO16.22 µMNatural alkaloid inhibitor

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibitory Activity

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in a wide range of inflammatory diseases. The inhibition of TNF-α production is a validated therapeutic strategy for conditions such as rheumatoid arthritis. Research has shown that imidazo[1,2-b]pyridazine derivatives can suppress inflammation, in part by inhibiting TNF-α production.

While specific IC50 values for this compound analogs are not widely published, studies on the broader class of imidazo[1,2-a]pyridines and related structures have demonstrated potent inhibition of TNF-α. For example, a methyl ester derivative of an imidazo[1,2-a]pyridine (B132010) compound inhibited TNF-α driven reporter gene expression with an IC50 of 3.6 µM and TNF-α production in U937 cells with an IC50 of 4.6 µM. Given the structural similarities, it is plausible that appropriately substituted imidazo[1,2-b]pyridazine derivatives could exhibit similar or even enhanced activity.

Compound ClassCell LineInhibitory Activity (IC50)TargetReference
Imidazo[1,2-a]pyridine derivative (methyl ester 3b)Jurkat T cells3.6 µMTNF-α promoter activity
Imidazo[1,2-a]pyridine derivative (methyl ester 3b)U937 cells4.6 µMTNF-α production

Janus Kinase (JAK) Inhibition and its Implications for STAT Pathway Modulation

The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases essential for signaling numerous cytokines implicated in inflammatory diseases. nih.govacs.org These enzymes activate the Signal Transducer and Activator of Transcription (STAT) proteins, which then move to the cell nucleus to regulate gene transcription. nih.govnih.gov Dysregulation of the JAK/STAT pathway is linked to various hematological malignancies and autoimmune disorders, making JAK inhibitors a valuable therapeutic strategy. nih.govgoogle.com

Research has identified certain imidazo[1,2-b]pyridazine derivatives as novel and potent inhibitors of JAK enzymes. google.com Some of these compounds act as pan-JAK inhibitors, potently targeting JAK1, JAK2, and JAK3 simultaneously. google.com The inhibition of the JAK/STAT pathway by these compounds can induce apoptosis in malignant cells and inhibit cell proliferation, as demonstrated by the effects of other JAK inhibitors in acute lymphoblastic leukemia models. google.com

Specifically, derivatives of the imidazo[1,2-b]pyridazine scaffold have been developed as highly potent and selective inhibitors of Tyk2, a member of the JAK family. nih.gov These inhibitors function by targeting the pseudokinase (JH2) domain of Tyk2, which allosterically regulates the kinase (JH1) domain's activity. nih.govresearchgate.net For instance, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs showed significant metabolic stability and potency. nih.gov One such compound demonstrated remarkable selectivity for Tyk2 JH2 over a panel of 230 other kinases, including other JAK family members. nih.gov In a preclinical pharmacodynamics model, this inhibitor effectively reduced the production of IFNγ, a cytokine downstream of the JAK/STAT pathway, in a dose-dependent manner. nih.gov

The table below summarizes the inhibitory activity of selected imidazo[1,2-b]pyridazine analogs against Tyk2.

CompoundTyk2 JH2 Ki (nM)Selectivity over other KinasesReference
Analog 6q0.015 - 0.035Data not specified nih.gov
Analog 6r0.015 - 0.035Data not specified nih.gov
Analog 6s0.015 - 0.035Data not specified nih.gov
Analog 6t0.015 - 0.035Data not specified nih.gov
Compound 6Not specified>10,000-fold vs. 230 kinases nih.gov

Receptor Modulation Studies

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for therapeutic agents, particularly those aimed at treating anxiety and epilepsy. acs.org These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, allow chloride ions to enter the neuron, leading to hyperpolarization and an inhibitory effect on neurotransmission. youtube.com Positive allosteric modulators (PAMs) enhance the effect of GABA without binding to the same site as the neurotransmitter itself, thereby increasing the receptor's activity. youtube.comnih.govyoutube.com

While extensive research exists on various heterocyclic scaffolds as GABA-A receptor modulators, including imidazo[1,2-a]pyridines like zolpidem and other fused heterocycles, specific data on this compound or its direct analogs as GABA-A PAMs is less detailed in the provided context. nih.gov However, the broader class of imidazopyridines has been explored. For example, compounds with the imidazopyridine scaffold have been described as GABA-A modulators, developed with the goal of achieving selective activity for specific receptor subtypes. nih.gov The development of such compounds highlights the chemical tractability of the imidazo-heterocycle core for creating ligands that can fine-tune the activity of the GABA-A receptor. acs.orgnih.gov

Antimicrobial Activities of Imidazo[1,2-b]pyridazine Derivatives

Derivatives of imidazo[1,2-b]pyridazine have demonstrated significant potential as antifungal agents against a range of plant-pathogenic fungi. nih.gov A study evaluating a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives found that many of the compounds displayed excellent and broad-spectrum antifungal activities. nih.gov The antifungal efficacy was assessed using the mycelium growth rate method against nine different phytopathogenic fungi. nih.gov

Certain compounds from this series, namely 4a, 4c, 4d, 4l, and 4r, were particularly potent, showing 1.9 to 25.5 times greater activity than the commercial fungicide hymexazol (B17089) against specific fungal strains. nih.gov These strains included Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB). nih.gov Structure-activity relationship (SAR) analysis indicated that the substituents on both the benzene (B151609) ring and the pyridazine (B1198779) ring play a crucial role in enhancing the antifungal activity. nih.gov

The table below presents the inhibitory activity of some of the most effective compounds against selected phytopathogenic fungi.

CompoundFungus StrainInhibition (%) at 50 µg/mLReference
4aAlternaria alternate (AA)98.2 nih.gov
4cPyricularia oryzae (PO)95.4 nih.gov
4dCorn Curvalaria Leaf Spot (CL)96.5 nih.gov
4lAlternaria brassicae (AB)97.8 nih.gov
4rFusarium solani98.5 nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. hakon-art.com The imidazo[1,2-b]pyridazine scaffold has been incorporated into novel compounds designed to combat this pathogen. hakon-art.comtsijournals.com

In one study, a series of imidazo[1,2-b]pyridazine derivatives featuring a benzohydrazide (B10538) linker was synthesized and screened for activity against the H37Rv strain of M. tuberculosis. hakon-art.comtsijournals.com The evaluation, conducted using the Microplate Alamar Blue Assay (MABA), revealed that the synthesized compounds (6a-l) exhibited good to potent antitubercular activity, with Minimum Inhibitory Concentrations (MICs) ranging from 1.6 to 6.25 µg/mL. hakon-art.comtsijournals.com Several of these compounds (6c, 6d, 6f, 6g, 6i, 6j, and 6k) were highly potent, with a MIC of 1.6 µg/mL, which is more effective than the standard drugs ciprofloxacin (B1669076) and pyrazinamide (B1679903) (MIC of 3.125 µg/mL). tsijournals.com

Another series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives also showed activity against M. tuberculosis H37Rv. nih.gov Compounds 9 and 12 from this series displayed moderate antitubercular activities at a concentration of 25 µg/mL. nih.gov Furthermore, imidazo[1,2-b]pyridazine analogues incorporating piperazine (B1678402) and morpholine (B109124) moieties have been synthesized and evaluated. benthamdirect.comresearchgate.net Within this series, compounds 8h and 8j demonstrated potent in vitro anti-TB activity, with a MIC of 1.6 μg/mL. benthamdirect.comresearchgate.net The structure-activity relationship studies suggested that amide derivatives had better activity than the corresponding sulphonamide derivatives. benthamdirect.comresearchgate.net

The table below summarizes the antitubercular activity of various imidazo[1,2-b]pyridazine derivatives.

Compound SeriesSpecific Compound(s)MIC against M. tuberculosis H37RvReference
Benzohydrazide derivatives6c, 6d, 6f, 6g, 6i, 6j, 6k1.6 µg/mL tsijournals.com
Benzohydrazide derivatives6b, 6e, 6h, 6l3.125 µg/mL tsijournals.com
Benzohydrazide derivatives6a6.25 µg/mL tsijournals.com
Piperazine/morpholine derivatives8h, 8j1.6 µg/mL benthamdirect.comresearchgate.net
Phenoxy amide derivatives9, 1225 µg/mL nih.gov

Imidazo[1,2-b]pyridazine derivatives have been investigated for their broader antimicrobial properties. ijpbs.com In a study screening twenty-six derivatives, including both benzamide (B126) and acetamide (B32628) series, against four bacterial and two fungal strains, several compounds showed notable activity. ijpbs.com

For antifungal activity, acetamide series compounds 5f, 5g, and 5n showed good efficacy, while in the benzamide series, compounds 6d and 6h were noted for their remarkable inhibition of fungal growth. ijpbs.com In terms of antibacterial properties, the activity was more varied. While most compounds were inactive against Gram-negative bacteria, compound 6h showed an inhibition zone of 17-18 mm. ijpbs.com Against Gram-positive bacteria, acetamide derivatives 5f and 5g were the most active. ijpbs.com The mechanism of action for some of these compounds is thought to involve the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ijpbs.com

Another study on phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives found that compounds 11 and 13 exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values of 6.25 µg/mL. nih.gov

Structure Activity Relationship Sar and Mechanistic Insights for N Ethylimidazo 1,2 B Pyridazin 6 Amine Derivatives

Key Structural Determinants for Kinase Inhibitory Activity

Derivatives of the imidazo[1,2-b]pyridazine (B131497) core have emerged as potent inhibitors of Tropomyosin receptor kinases (TRKs) and ROS1, which are key targets in cancer therapy. semanticscholar.orgnih.gov Structure-guided drug design has led to the development of selective pan-TRK inhibitors. semanticscholar.org

A notable example is the development of second-generation TRK inhibitors designed to overcome resistance to existing treatments. nih.gov The representative compound, 15m , demonstrated potent inhibition of wild-type TRK, as well as the G595R and G667C mutant forms, with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov This compound also showed significant antiproliferative activity against various Ba/F3 cell lines with TRK fusion proteins. nih.gov Furthermore, DS-6051b, a selective ROS1/NTRK inhibitor, has shown effectiveness in preclinical models against ROS1-rearranged cancers, including those with the crizotinib-resistant G2032R mutation. nih.gov

The strategic substitution on the imidazo[1,2-b]pyridazine core is crucial for achieving this high potency and selectivity. For instance, the introduction of an (R)-2-phenylpyrrolidine substituent led to a novel class of selective pan-TRK inhibitors. semanticscholar.org

Table 1: Inhibitory Activity of Compound 15m against TRK Kinases

Kinase IC50 (nM)
TRKWT 0.08 nih.gov
TRKG595R 2.14 nih.gov

Imidazo[1,2-b]pyridazine analogs have been identified as potent, ATP-competitive inhibitors of Cyclin-dependent kinases 12 and 13 (CDK12/13). digitellinc.com These kinases are crucial for regulating transcription and maintaining genomic stability, making them attractive targets in cancer therapy, particularly for triple-negative breast cancer. digitellinc.com Structure-guided design has led to the development of compounds that not only inhibit CDK12/13 but also induce the degradation of Cyclin K, a key interacting protein. digitellinc.com This dual action is achieved through the promotion of an interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. digitellinc.com The resulting compounds exhibit low nanomolar activity against CDK12 and show antiproliferative effects in cancer cell lines. digitellinc.com

In the context of antimalarial drug discovery, a structure-guided approach has been used to optimize imidazopyridazine inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). nih.govnih.gov This has resulted in compounds with high affinity, with enzyme IC50 values below 10 nM and in vitro anti-parasite EC50 values as low as 12 nM. nih.gov The introduction of a 2-pyridyl group, as seen in compound 2 , led to a greater thermal denaturation shift of the protein compared to its phenyl counterpart, compound 6 , indicating higher enzyme affinity. nih.gov This difference in affinity translated to enhanced potency against the P. falciparum parasite, with compound 2 showing an EC50 of 80 nM compared to 180 nM for compound 6 . nih.gov

Table 2: Activity of Imidazopyridazine Derivatives against P. falciparum

Compound PfCDPK1 Thermal Shift (ΔTm) P. falciparum EC50 (nM)
1 15.7 K nih.gov Sub-500 nih.gov
2 (2-pyridyl) Higher than 6 nih.gov 80 nih.gov

| 6 (phenyl) | Lower than 2 nih.gov | 180 nih.gov |

SAR Governing Immune Enzyme and Receptor Modulation

Imidazo[1,2-b]pyridazine derivatives have been identified as potent modulators of inflammatory pathways, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production and Janus Kinase (JAK) signaling. google.comgoogle.comnih.gov

Monocytes from patients with XLA, where Bruton's tyrosine kinase (Btk) activity is absent, show decreased TNF-α production, suggesting that Btk inhibitors, which can include imidazo[1,2-b]pyridazine derivatives, could modulate TNF-α mediated inflammation. google.com Furthermore, certain imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit inducible TNF-α promoter activity in T cells. nih.gov

The imidazo[1,2-b]pyridazine scaffold has been a key focus in the development of JAK inhibitors. google.comnih.gov These compounds can act as pan-JAK inhibitors, simultaneously targeting JAK1, JAK2, and JAK3. google.com The Janus family of kinases (JAK1, JAK2, JAK3, and TYK2) are integral to cytokine signaling pathways that drive inflammation. nih.gov An imidazo[1,2-b]pyridazine derivative, compound 7 , was identified as a promising hit with high selectivity for the TYK2 pseudokinase domain (JH2), allosterically inhibiting cytokine-mediated signaling. nih.gov Optimization of this scaffold focused on improving affinity for the TYK2 JH2 domain while maintaining kinase selectivity. nih.gov X-ray co-crystal structures revealed that limited space between the C8 position and the hinge region is consistent with a loss in affinity for groups larger than methylamino at this position. nih.gov

The imidazo[1,2-b]pyridazine scaffold has been explored for its interaction with γ-aminobutyric acid type A (GABA-A) receptors. acs.org Specifically, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid has been identified as a novel ligand scaffold with selectivity for the high-affinity γ-hydroxybutyric acid (GHB) binding sites over the orthosteric GABA-A receptor binding sites. acs.org Analogs of this scaffold have demonstrated relatively high affinity, with Ki values ranging from 0.19 to 2.19 μM. acs.org

The N-alkylimidazole moiety plays a significant role in the affinity and selectivity of these compounds. For instance, in a series of N-alkylated imidazole (B134444) alkanoic acids, the length and nature of the spacer between the imidazole nitrogen and a lipophilic moiety were varied to study their effect on inhibitory potencies at mouse GABA transporter proteins (mGAT1-mGAT4). nih.gov One N-alkylated (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid derivative containing a C5O spacer showed a pIC50 value of 5.13 at mGAT3. nih.gov

Furthermore, studies on imidazo[1,2-a]pyrimidines, a related scaffold, have shown that they can act as functionally selective ligands for the α3 subtype of the GABA-A receptor benzodiazepine (B76468) binding site over the α1 subtype. researchgate.net

Table 3: Binding Affinity of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid Analogs

Compound Analog Ki (μM) for [3H]NCS-382 Binding

Correlating Chemical Structure with Antimicrobial Potency

The imidazo[1,2-b]pyridazine scaffold has been investigated for its antimicrobial properties. nih.gov A series of imidazo[1,2-α]pyrimidine derivatives, a closely related class of compounds, were synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. jst.go.jp Some of these derivatives exhibited potent antimicrobial activity. jst.go.jp

Structure-activity relationship (SAR) studies of imidazo-fused heterocycles have provided insights into the features required for antibacterial action. For instance, in a series of imidazo[4,5-b]pyridine derivatives, the site of alkylation on the imidazole ring was found to be a crucial determinant of their biological activity. mdpi.com Molecular docking studies of these compounds against dihydrofolate reductase (DHFR) revealed that the analogs adopted numerous important interactions with the amino acids of the enzyme's active site. mdpi.com In vitro testing of selected compounds against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative) showed that the Gram-positive bacteria were more sensitive to these compounds. mdpi.com

The central imidazo[1,2-a]pyrazine (B1224502) and pyridine (B92270) core has been identified as an essential requirement for displaying anticancer activity, which can be correlated with antimicrobial potential due to shared targets in some cases. rsc.org Variations in electron-donating functional amine groups at the 3rd position of the imidazo[1,2-a]pyrazine molecule, such as NH2, cyclohexylamine, and tert-butylamine, have been explored. rsc.org

Substituent Effects on Antifungal and Antitubercular Efficacy

The biological activity of the imidazo[1,2-b]pyridazine scaffold is profoundly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) analyses reveal that modifications on the core structure can dramatically alter the antifungal and antitubercular potency of these derivatives.

Antifungal Efficacy: Research into 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has demonstrated that substituents on both the benzene (B151609) and pyridazine (B1198779) rings play a crucial role in determining antifungal activity. nih.govresearchgate.net Studies evaluating these compounds against a panel of phytopathogenic fungi showed that specific substitutions lead to broad-spectrum antifungal properties. nih.gov For instance, certain derivatives exhibited potency that was 1.9 to 25.5 times greater than the commercial fungicide hymexazol (B17089) against various fungal strains, including Alternaria alternate and Pyricularia oryzae. nih.govresearchgate.net This highlights that the strategic placement of different chemical groups can significantly enhance the intrinsic antifungal properties of the imidazo[1,2-b]pyridazine nucleus. nih.gov

Antitubercular Efficacy: In the context of antitubercular activity, derivatives of the imidazo[1,2-b]pyridazine class have shown promise. A series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov The study indicated that the amide substituents significantly impact the biological activity. Specifically, compounds featuring a 4-fluorobenzyl amide and a 2,4-difluorobenzyl amide displayed moderate antitubercular activity at a concentration of 25 µg/mL. nih.gov This suggests that the electronic and steric properties of the amide moiety are key determinants for antimycobacterial efficacy.

The following table summarizes the antitubercular activity of selected phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives against Mycobacterium tuberculosis H37Rv. nih.gov

Compound IDR (Amide Substituent)MIC (µg/mL)
9 4-Fluorobenzyl25
10 4-Chlorobenzyl>100
11 4-Methylbenzyl50
12 2,4-Difluorobenzyl25
13 2,6-Difluorobenzyl50
14 4-(Trifluoromethyl)benzyl>100

Data sourced from a study on phenoxy-substituted imidazo[1,2-b]pyridazine-based amide derivatives. nih.gov

Molecular Recognition and Ligand-Target Interactions

The therapeutic effect of a molecule is contingent on its precise interaction with a biological target. For imidazo[1,2-b]pyridazine derivatives, molecular recognition is governed by a combination of specific, non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking.

Analysis of Hydrogen Bonding Networks and Hydrophobic Contacts in Ligand-Target Complexes

The binding of imidazo[1,2-b]pyridazine derivatives to their protein targets is often stabilized by a network of hydrogen bonds and hydrophobic interactions. A clear example is seen in the co-crystal structure of an imidazopyridazine (IZP) derivative with the Tyk2 JH2 domain, a target for autoimmune diseases. nih.gov This analysis revealed two primary hydrogen bonding networks that anchor the ligand in the binding pocket:

Hinge Region Interaction: A crucial hydrogen bond forms between the N1 nitrogen of the imidazopyridazine core and the backbone NH of the amino acid Valine 690. A second hydrogen bond occurs between a methylamino group on the ligand and the carbonyl group of the same Valine 690 residue. nih.gov

Gatekeeper Region Interaction: A second network is located near the "gatekeeper" residue of the kinase. Here, the amide carbonyl of the ligand forms hydrogen bonds with the NH of Lysine 642 and also interacts with the carbonyl of Glutamate 688 via a bridging water molecule. nih.gov

Examination of Pi-Pi Stacking Interactions as a Factor in Enhanced Binding Affinity

Pi-pi (π-π) stacking is a non-covalent interaction between aromatic rings that plays a vital role in molecular recognition, protein structure, and ligand-target binding. nih.gov These interactions, arising from the electrostatic and dispersion forces between electron-rich π-systems, can significantly contribute to the stability of a ligand-receptor complex. nih.govresearchgate.net The imidazo[1,2-b]pyridazine core is an aromatic heterocyclic system, and its derivatives are often substituted with other aromatic rings, such as phenyl groups. nih.govresearchgate.net This structural feature makes them prime candidates for engaging in π-π stacking interactions.

In many protein-ligand complexes, a π-π stacking interaction occurs between an aromatic ring on the ligand and the side chain of an aromatic amino acid like tyrosine, phenylalanine, or tryptophan. nih.govnih.gov For example, studies on other kinase inhibitors have shown that a π-π stacking interaction between a ligand and a tyrosine residue can contribute approximately 2 kcal/mol of binding energy, a significant amount for stabilizing the complex. nih.gov

For imidazo[1,2-b]pyridazine derivatives, the planar, aromatic nature of the fused ring system can facilitate stacking against aromatic residues in a binding pocket. nih.govnih.gov The geometry of these interactions, which can be parallel-displaced or T-shaped, is critical for maximizing attractive forces. researchgate.net The presence and strength of these interactions are influenced by substituents on the aromatic rings, which can modulate the electrostatic potential of the π-system. nih.gov Theoretical and experimental studies on related heterocyclic systems like imidazole have confirmed that π-π stacked dimers can create highly efficient coupling pathways, suggesting that this type of interaction can be a key factor in achieving high binding affinity and, consequently, potent biological activity. nih.govrsc.org

Computational and Theoretical Studies in N Ethylimidazo 1,2 B Pyridazin 6 Amine Research

Molecular Docking Simulations for Ligand-Protein Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design, offering insights into the binding mode and affinity of potential drug candidates. For the imidazo[1,2-b]pyridazine (B131497) scaffold, docking simulations have been widely applied to understand how derivatives interact with the active sites of various protein targets, particularly kinases.

In numerous studies, imidazo[1,2-b]pyridazine derivatives have been docked into the ATP-binding site of kinases to elucidate the structural basis of their inhibitory activity. tandfonline.comnih.gov These simulations typically reveal that the core imidazo[1,2-b]pyridazine moiety acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the hinge region of the kinase. tandfonline.comnih.gov For example, in studies targeting Tyk2 JH2, the N1 nitrogen of the imidazo[1,2-b]pyridazine core and an adjacent amine group were shown to form hydrogen bonds with the backbone carbonyl and NH of Val690 in the hinge region. nih.gov Similarly, in the design of inhibitors for DYRK1A, docking showed a hydrogen bond forming between the imidazo (B10784944) nitrogen and the hinge residue Leu241. dundee.ac.uk

Substituents at various positions on the imidazo[1,2-b]pyridazine ring are then explored to optimize interactions with other parts of the binding pocket. Docking studies guide the selection of these substituents to enhance potency and selectivity. For instance, in the development of Transforming growth factor-β activated kinase (TAK1) inhibitors, docking revealed that substitutions at the C3 and C6 positions could modulate steric and electronic properties, affecting interactions with the target protein. nih.gov The introduction of a morpholine (B109124) group at the C6 position was found to improve TAK1 inhibition, potentially by engaging in additional hydrogen-bonding interactions. nih.gov

The accuracy of these predictions is often validated by co-crystal structures. A high-resolution crystal structure of an imidazo[1,2-b]pyridazine derivative complexed with the Haspin kinase confirmed the binding mode predicted by docking, showing interaction with the kinase hinge in an ATP-competitive manner. tandfonline.com Such confirmations provide confidence in using docking to guide the optimization of lead compounds. tandfonline.comresearchgate.net

Table 1: Examples of Key Interactions Predicted by Molecular Docking for Imidazo[1,2-b]pyridazine Derivatives This table is interactive. Click on the headers to sort.

Target Protein Ligand Scaffold Predicted Key Interactions Reference
Tyk2 JH2 6-amino-imidazo[1,2-b]pyridazine H-bonds with Val690 (hinge region); H-bonds from C3 amide to Lys642. nih.gov
Haspin Kinase Disubstituted imidazo[1,2-b]pyridazine H-bonds to the hinge region; interaction with catalytic Lys511. tandfonline.com
TAK1 Kinase 6-morpholino-imidazo[1,2-b]pyridazine Hinge binding; hydrophobic interactions involving Lys-63, Gly-45, Cys-174. nih.gov
DYRK1A Kinase 3-substituted imidazo[1,2-b]pyridazine H-bond between imidazo N and Leu241 (hinge); H-bond from pyridyl N to Lys188. dundee.ac.uk
PBP2a (MRSA) Imidazo[1,2-b]pyridazine analogs H-bonds with GLY 121, TYR 122, LYS 123, ALA 137. onljbioinform.com

Homology Modeling in Structure-Guided Drug Design for Imidazo[1,2-b]pyridazines

Structure-guided drug design relies on the three-dimensional structure of the target protein. However, experimentally determined structures (via X-ray crystallography or NMR) are not always available. In such cases, homology modeling, also known as comparative modeling, provides a powerful alternative. nih.govyoutube.com This technique builds a 3D model of a target protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govyoutube.com

This approach has been crucial in the study of imidazo[1,2-b]pyridazine analogs and related scaffolds when targeting novel or less-studied proteins. For example, in the search for new anti-tubercular agents, the cytochrome b subunit of the bc1 complex (QcrB) in Mycobacterium tuberculosis was identified as a promising target for imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov Since the crystal structure of M. tuberculosis QcrB was not available, a homology model was constructed using the known X-ray structure of QcrB from M. smegmatis as a template. nih.gov This modeled protein structure was then used for molecular docking simulations to analyze the binding modes and affinities of a series of potential inhibitors, successfully identifying compounds with high predicted potency. nih.govnih.gov

The process of homology modeling involves several key steps:

Template Selection: Identifying one or more known protein structures with significant sequence similarity to the target sequence.

Sequence Alignment: Aligning the target sequence with the template sequence(s).

Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template.

Loop Modeling: Building the conformations for loops and regions with insertions or deletions where the target and template sequences differ.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using tools like Ramachandran plots to ensure stereochemical soundness. youtube.com

The ability to generate reliable protein models expands the applicability of structure-based design methods, like molecular docking, to a wider range of biological targets for imidazo[1,2-b]pyridazine-based drug discovery campaigns. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency Assessment of Imidazo[1,2-b]pyridazin-6-amine (B1313169) Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. scienceforecastoa.com By identifying the key physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs. scienceforecastoa.comnih.gov This predictive capability is highly valuable for prioritizing synthetic efforts toward the most promising molecules.

For a series of imidazo[1,2-b]pyridazin-6-amine analogs, a QSAR study would typically involve the following steps:

Data Collection: Assembling a dataset of structurally related imidazo[1,2-b]pyridazine analogs with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges) descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) to build a mathematical equation that links a subset of the calculated descriptors to the observed biological activity. nih.govresearchgate.net

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model building) validation techniques. nih.gov

While specific QSAR studies on N-Ethylimidazo[1,2-b]pyridazin-6-amine are not prominently published, research on similar scaffolds demonstrates the utility of this approach. For instance, a QSAR study on 2,5,6-trisubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives against cancer cell lines developed models with high statistical correlation (R² > 0.9). researchgate.net The resulting equations revealed that specific electronic and topological descriptors were key contributors to the anticancer activity. researchgate.net Such models provide direct insight into the structure-activity relationship, guiding the design of more potent compounds.

Table 2: Hypothetical QSAR Data for Imidazo[1,2-b]pyridazine Analogs This table is for illustrative purposes to demonstrate the components of a QSAR study.

Compound ID R-Group at C3 LogP (Descriptor 1) Molar Refractivity (Descriptor 2) Experimental pIC₅₀ Predicted pIC₅₀
IMP-01 -Phenyl 2.54 45.6 6.8 6.7
IMP-02 -4-Chlorophenyl 3.25 50.4 7.2 7.3
IMP-03 -4-Methoxyphenyl 2.48 51.2 7.5 7.4
IMP-04 -3-Pyridyl 1.89 42.1 6.5 6.6
IMP-05 -Indazole 2.61 55.9 7.8 7.9

In Silico ADMET Profiling (focus on in vitro permeability and drug-likeness predictions)

In Vitro Permeability Predictions: A critical parameter for oral drug absorption is cell membrane permeability. This is often predicted using models trained on data from Caco-2 cell assays, which are considered the gold standard for in vitro prediction of human intestinal absorption. Research on imidazo[1,2-b]pyridazine derivatives has shown that in silico predictions can effectively guide the optimization of this property. For example, in a series of Tyk2 JH2 inhibitors, certain analogs were found to have poor Caco-2 permeability. nih.gov Computational analysis suggested that introducing substituents capable of forming an intramolecular hydrogen bond could rigidify the molecule's conformation and shield polar groups, thereby increasing permeability. This hypothesis was confirmed experimentally, where a 2-pyridyl substituent on a pyridone ring led to a dramatic improvement in Caco-2 permeability from <5 nm/s to 170 nm/s. nih.gov

Drug-Likeness Predictions: Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and has physicochemical properties consistent with known drugs. A widely used filter is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates two or more of the following rules:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

In silico tools are routinely used to calculate these properties for novel imidazo[1,2-b]pyridazine analogs to ensure they remain within a favorable "drug-like" chemical space. mdpi.commdpi.com These predictive analyses help medicinal chemists balance the optimization of potency with the maintenance of good ADMET properties. researchgate.net

Advanced Free Energy Perturbation (FEP) and Other Simulation Techniques for Enhanced Binding Affinity Prediction

While molecular docking provides a rapid assessment of binding poses, it often struggles to accurately rank compounds by binding affinity. For more precise predictions, advanced simulation techniques like Free Energy Perturbation (FEP) are employed. youtube.com FEP is a rigorous, physics-based method that calculates the difference in binding free energy (ΔΔG) between two closely related ligands by simulating a non-physical, "alchemical" transformation of one molecule into the other within the protein's binding site and in solution. nih.govyoutube.com

The core advantage of FEP is its foundation in statistical mechanics, which allows for a more accurate accounting of both enthalpic and entropic contributions to binding, including the effects of protein flexibility and explicit water molecules. nih.govresearchgate.net The workflow involves extensive molecular dynamics (MD) simulations, making it computationally more demanding than docking, but yielding significantly more reliable predictions of relative binding affinity. nih.gov

In the context of imidazo[1,2-b]pyridazine drug discovery, FEP is particularly valuable during the lead optimization phase. It can be used to:

Accurately predict the impact of small chemical modifications: FEP can precisely forecast whether changing a substituent, for example, from a methyl to a chloro group, will be beneficial or detrimental to binding affinity, helping to prioritize which analogs to synthesize.

Guide scaffold hopping: FEP can be used to evaluate the potential of entirely new core scaffolds while retaining key pharmacophoric interactions, predicting the binding potency of the new series with greater accuracy than other methods. nih.gov

Enhance understanding of Structure-Activity Relationships (SAR): By providing accurate energy predictions, FEP helps to build more quantitative and reliable SAR models.

Recent advancements in computational power and software (e.g., FEP+) have made these calculations more accessible and robust, even for systems where only a homology model of the target protein is available. nih.govresearchgate.net This expands the domain of applicability for high-precision, computationally-guided discovery of potent imidazo[1,2-b]pyridazine-based inhibitors. nih.gov

Theoretical Investigations of Reaction Mechanisms and Energetics in Imidazo[1,2-b]pyridazine Synthesis

Computational chemistry also plays a role in understanding and optimizing the synthesis of the imidazo[1,2-b]pyridazine core itself. Theoretical investigations can elucidate reaction mechanisms, identify key transition states, and explain the energetics that govern reaction outcomes and regioselectivity.

The most common synthesis of the imidazo[1,2-b]pyridazine scaffold involves the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov Theoretical studies can model this reaction to understand its intricacies. For instance, a key challenge in this synthesis is controlling the site of the initial alkylation on the 3-aminopyridazine ring. The pyridazine (B1198779) ring has two nitrogen atoms, and the one not adjacent to the amino group is generally the most nucleophilic. nih.gov Alkylation at this site can lead to undesired side products.

Theoretical calculations can be used to:

Calculate electron density and molecular electrostatic potentials: These calculations can quantify the nucleophilicity of the different nitrogen atoms in the 3-aminopyridazine reactant, explaining why one site is favored over another.

Model reaction pathways: By mapping the potential energy surface, chemists can compare the activation energies for the desired cyclization pathway versus competing side reactions.

Explain the role of substituents: The successful formation of the imidazo[1,2-b]pyridazine ring is often improved by introducing a halogen at the 6-position of the 3-aminopyridazine. nih.gov Theoretical models can demonstrate how this electron-withdrawing group alters the electron distribution in the ring, deactivating the competing nucleophilic nitrogen and thereby favoring the desired reaction pathway that leads to the bicyclic product.

Furthermore, computational methods are used to investigate modern synthetic routes, such as metal-catalyzed cross-coupling and C-H activation reactions, which are increasingly used for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net Understanding the mechanisms and energetics of these complex catalytic cycles is crucial for optimizing reaction conditions and expanding their scope.

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